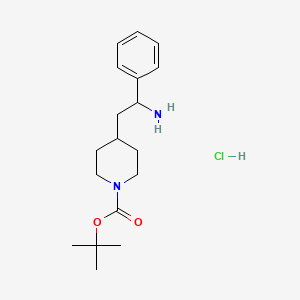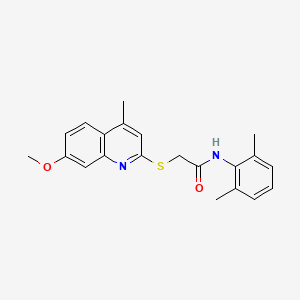
N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide, commonly known as DMMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of compounds known as quinoline derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Structural Studies and Compound Properties
- Structural Aspects and Properties of Salt and Inclusion Compounds: Research on similar compounds, such as N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has explored their structural aspects, including the formation of gels and crystalline salts with mineral acids, and host–guest complexes with enhanced fluorescence emission. These findings suggest applications in materials science, particularly in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Reactions
- Synthesis of Complex Molecules: Studies have demonstrated the synthesis of complex molecules, such as (±)-crispine A, through high yielding cyclisation processes. This type of research indicates the potential of such compounds in synthetic organic chemistry and drug development (King, 2007).
Biological Applications
Insecticidal Activities
Pyridine derivatives, structurally related to the compound , have shown significant insecticidal activity, suggesting potential applications in pest control and agricultural chemistry (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antitumor and Antiviral Activities
Novel anilidoquinoline derivatives have been synthesized and evaluated for therapeutic efficacy against diseases like Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This highlights the potential medical and pharmacological applications of such compounds (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-13-6-5-7-14(2)21(13)23-19(24)12-26-20-10-15(3)17-9-8-16(25-4)11-18(17)22-20/h5-11H,12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZNJSSXSKGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)
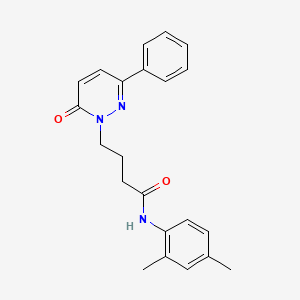
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)
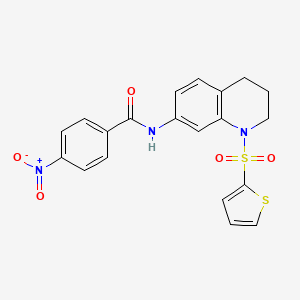
![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)
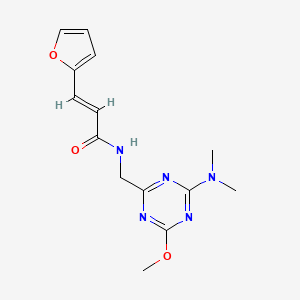
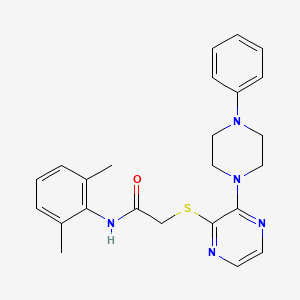
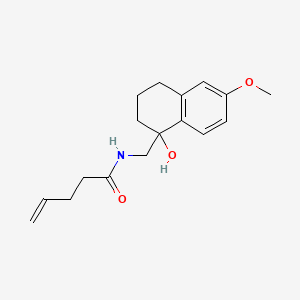
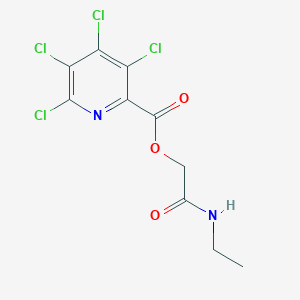
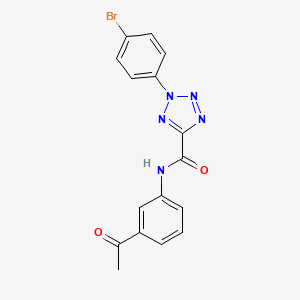
![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)
![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)
